N-(tert-Butoxycarbonyl)-L-serine

Catalog No.
S665514
CAS No.
3262-72-4
M.F
C8H15NO5
M. Wt
205.21g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(tert-Butoxycarbonyl)-L-serine

CAS Number

3262-72-4

Product Name

N-(tert-Butoxycarbonyl)-L-serine

IUPAC Name

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H15NO5

Molecular Weight

205.21g/mol

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1

InChI Key

FHOAKXBXYSJBGX-YFKPBYRVSA-N

SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O

Peptide synthesis

  • Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino group of L-serine. This allows for selective modification of other functional groups within the molecule while keeping the amino group unreactive.
  • Chain Elongation: Boc-L-serine is incorporated into peptide chains using various coupling reactions, allowing researchers to build complex peptide sequences.

Chemical modification of biomolecules

  • Derivatization of Serine: Boc-L-serine serves as a starting material for further chemical modifications of the serine side chain. This enables the introduction of various functional groups for specific research purposes, such as studying protein-protein interactions or creating bioconjugates.

Medicinal chemistry

  • Peptide-based drugs: Boc-L-serine finds application in the development of peptide-based drugs, where specific peptide sequences are used as therapeutic agents.

N-(tert-Butoxycarbonyl)-L-serine, also commonly known as Boc-L-serine, is a synthetic derivative of the naturally occurring L-serine amino acid. It is a white, crystalline solid widely used in organic synthesis, particularly in peptide chemistry []. The "Boc" group (tert-butoxycarbonyl) acts as a protecting group for the amino functionality of serine, allowing for selective modification of the carboxylic acid group or the side chain hydroxyl group.


Molecular Structure Analysis

Boc-L-serine has the following molecular formula: C₈H₁₅NO₅. Its structure consists of a central carbon chain with a carboxylic acid group at one end and a hydroxyl group attached to the second carbon. The amino group of serine is protected by a bulky tert-butoxycarbonyl group (Boc) attached to the first carbon []. This structure allows Boc-L-serine to participate in various chemical reactions while protecting the amino group from unwanted interactions.


Chemical Reactions Analysis

Synthesis

Boc-L-serine can be synthesized through various methods, with one common approach involving the reaction of L-serine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Deprotection

The Boc protecting group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amino group of serine.

Peptide Chain Formation

Boc-L-serine is a valuable building block in peptide synthesis. The protected amino group allows for the formation of peptide bonds with other amino acids using various coupling reagents. After chain assembly, the Boc group is removed to obtain the final peptide sequence.

Other Reactions

Physical and Chemical Properties

  • Molecular Formula: C₈H₁₅NO₅
  • Molecular Weight: 205.21 g/mol []
  • Melting Point: 90-91 °C (decomposition) []
  • Solubility: Soluble in polar organic solvents like dimethylformamide (DMF) and methanol; slightly soluble in water []
  • Stability: Stable under dry conditions; decomposes at high temperatures. The Boc protecting group is stable under basic conditions but can be removed under acidic conditions.

Mechanism of Action (Not Applicable)

Boc-L-serine itself does not have a specific biological function. It serves as a protected form of L-serine used in chemical synthesis, particularly for creating peptides.

  • Skin and Eye Irritation: May cause mild skin or eye irritation upon contact. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat [].
  • Dust Inhalation: Avoid inhalation of dust particles.
  • Flammability: Not flammable but may decompose upon heating, releasing harmful fumes [].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3262-72-4

Wikipedia

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Dates

Modify: 2023-08-15

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